Enhanced Lipophilicity: n-Butyl vs. tert-Butyl Sulfonamide Analogs
N-[4-(butylsulfamoyl)phenyl]acetamide exhibits markedly higher lipophilicity compared to its tert-butyl sulfonamide analog (N-[4-(tert-butylsulfamoyl)phenyl]acetamide, CAS 294885-56-6). The predicted ACD/LogP value for the target compound is 2.13, which is 0.36 units higher than the value of 1.77 for the tert-butyl analog . This difference, representing a >2-fold increase in octanol-water partition coefficient on a logarithmic scale, is corroborated by LogD (pH 5.5) values of 1.52 vs. 1.48 and estimated bioconcentration factors of 8.45 vs. 7.78 .
| Evidence Dimension | Lipophilicity (ACD/LogP) and Distribution Coefficient (ACD/LogD pH 5.5) |
|---|---|
| Target Compound Data | ACD/LogP: 2.13; ACD/LogD (pH 5.5): 1.52 |
| Comparator Or Baseline | N-[4-(tert-butylsulfamoyl)phenyl]acetamide (CAS 294885-56-6): ACD/LogP: 1.77; ACD/LogD (pH 5.5): 1.48 |
| Quantified Difference | ΔLogP = +0.36; ΔLogD (pH 5.5) = +0.04 |
| Conditions | Predicted values generated by ACD/Labs Percepta Platform, v14.00. |
Why This Matters
Higher lipophilicity (LogP 2.13 vs 1.77) directly influences membrane permeability and non-specific protein binding, making the n-butyl analog more suitable for cell-based assays requiring enhanced passive diffusion while potentially increasing metabolic clearance liability.
